molecular formula C12H13ClN2O B15046364 2-(3-Chloropropyl)-6-methoxyquinazoline CAS No. 2006276-98-6

2-(3-Chloropropyl)-6-methoxyquinazoline

Cat. No.: B15046364
CAS No.: 2006276-98-6
M. Wt: 236.70 g/mol
InChI Key: KNMJZKXOEOJFTO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinazoline (B50416) Derivatives in Chemical Research

The history of quinazoline synthesis dates back to 1895, when August Bischler and Lang first reported its preparation through the decarboxylation of a 2-carboxy derivative. osi.lv Since their initial discovery, quinazoline derivatives have garnered immense interest from the scientific community due to their broad spectrum of biological activities. derpharmachemica.comosi.lv

Over the decades, research has revealed that molecules containing the quinazoline moiety exhibit significant therapeutic potential, including anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antihypertensive properties. chemicalbook.commdpi.com This wide range of activities has made the quinazoline scaffold a focal point in the search for new therapeutic agents. osi.lv Several drugs approved by the U.S. Food and Drug Administration (FDA), such as gefitinib, erlotinib, and afatinib, which are used in cancer therapy, are based on the quinazoline structure. mdpi.commdpi.com These compounds often function by inhibiting specific enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways. chemicalbook.com The continuous exploration of quinazoline chemistry underscores its enduring importance in the development of novel pharmaceuticals. chemsrc.comnih.gov

Structural Characteristics of the Quinazoline Core in Advanced Organic Chemistry

The fundamental structure of quinazoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂. mdpi.comosi.lv It is formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. chemicalbook.com This planar molecule is also known as 1,3-diazanaphthalene. mdpi.comosi.lv The presence of two nitrogen atoms in the pyrimidine ring significantly influences the electronic distribution and chemical reactivity of the entire scaffold. mdpi.com

From a chemical standpoint, the quinazoline ring system exhibits distinct reactivity patterns. The pyrimidine ring is generally resistant to electrophilic substitution, whereas the benzene ring is more susceptible to such reactions, with the 8-position being the most reactive. mdpi.com Conversely, the pyrimidine portion of the molecule, particularly at the 2- and 4-positions, is susceptible to nucleophilic substitution, especially when substituted with good leaving groups like halogens. mdpi.com This differential reactivity allows for selective functionalization of the quinazoline core, enabling the synthesis of a diverse library of derivatives. The ability to modify the scaffold at various positions is a key reason for its prominence in medicinal chemistry, as it allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity. chemicalbook.comchemsrc.com

Overview of 2-(3-Chloropropyl)-6-methoxyquinazoline as a Target for Academic Investigation

The compound this compound is a specific derivative of the quinazoline family that holds interest as a synthetic intermediate in academic and pharmaceutical research. Its structure features a methoxy (B1213986) group at the 6-position of the quinazoline core and a 3-chloropropyl chain at the 2-position. Both of these functional groups offer opportunities for further chemical modification.

While direct and extensive research publications on this compound are not widely available, its potential as a building block can be inferred from the synthesis and reactivity of analogous compounds. The 3-chloropropyl group is a reactive alkylating agent, making this compound a valuable precursor for synthesizing more complex molecules. The terminal chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups. This reactivity is particularly useful for creating libraries of compounds for biological screening.

The synthesis of related structures, such as 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide, has been achieved through the acylation of a 2-amino-5-methylbenzophenone oxime with 4-chlorobutyryl chloride. This suggests that a potential synthetic route to this compound could involve similar cyclization strategies starting from appropriately substituted anthranilic acid or 2-aminobenzaldehyde (B1207257) precursors. The methoxy group on the benzene ring can modulate the electronic properties and solubility of the molecule and its downstream derivatives, potentially influencing their biological activity. Therefore, this compound serves as a key intermediate for academic investigations aimed at developing novel quinazoline-based compounds with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2006276-98-6

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-(3-chloropropyl)-6-methoxyquinazoline

InChI

InChI=1S/C12H13ClN2O/c1-16-10-4-5-11-9(7-10)8-14-12(15-11)3-2-6-13/h4-5,7-8H,2-3,6H2,1H3

InChI Key

KNMJZKXOEOJFTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)CCCCl

Origin of Product

United States

Synthetic Methodologies for 2 3 Chloropropyl 6 Methoxyquinazoline

Strategies for the Construction of the Quinazoline (B50416) Ring System

The formation of the quinazoline scaffold is a critical step in the synthesis of the target molecule. Various methodologies, including cyclization reactions, condensation routes, and multicomponent reactions, have been employed to construct this heterocyclic core.

Cyclization Reactions Utilizing Ortho-Substituted Precursors

A prominent strategy for quinazoline synthesis involves the cyclization of ortho-substituted aniline (B41778) derivatives. One classical approach is the Niementowski quinazoline synthesis, which traditionally involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). mdpi.comresearchgate.netopenmedicinalchemistryjournal.com For the synthesis of 2-(3-Chloropropyl)-6-methoxyquinazoline, a modified Niementowski approach could be envisioned starting from 2-amino-5-methoxybenzoic acid. The resulting quinazolinone would then require further chemical modification to remove the oxo group and introduce the chloroalkyl side chain.

A more direct route, analogous to the synthesis of similar quinazoline derivatives, involves the acylation of an appropriate ortho-amino ketone or aldehyde followed by cyclization. For instance, the synthesis of 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide proceeds via the acylation of the syn-isomer of the oxime of 2-amino-5-methylbenzophenone with 4-chlorobutyryl chloride, which then undergoes cyclization. nih.gov Adapting this methodology, one could surmise a pathway starting from a 2-amino-5-methoxy-substituted benzaldehyde (B42025) or acetophenone.

Condensation Routes for Quinazoline Synthesis

Condensation reactions provide another versatile avenue for assembling the quinazoline ring. These methods typically involve the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzonitrile (B23959) with a suitable coupling partner. For example, functionalized quinazolines can be synthesized through the microwave-influenced reaction of O-phenyl oximes with aldehydes. openmedicinalchemistryjournal.com

Another approach involves the condensation of 2-aminobenzylamines with aldehydes, followed by an oxidation step to yield the aromatic quinazoline ring. mdpi.com While this method is straightforward, it often requires stoichiometric amounts of oxidants. mdpi.com

Multicomponent Reactions for Quinazoline Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Various MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives. researchgate.netopenmedicinalchemistryjournal.comnih.govresearchgate.net These reactions offer advantages in terms of efficiency and atom economy. For instance, substituted quinazoline-carbonitriles have been synthesized via the multicomponent reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation. openmedicinalchemistryjournal.com A bifurcated multicomponent synthesis approach has also been developed for polycyclic quinazolinones, showcasing the versatility of MCRs in this field. researchgate.netnih.gov

Introduction of the 3-Chloropropyl Side Chain

Once the 6-methoxyquinazoline (B1601038) core is established, the next critical step is the introduction of the 3-chloropropyl side chain at the C-2 position. This can be achieved through direct alkylation or by a two-step process involving the introduction of a hydroxypropyl group followed by halogenation.

Alkylation Reactions at Specific Positions (e.g., C-2)

Direct C-2 alkylation of a pre-formed 6-methoxyquinazoline presents a convergent approach to the target molecule. Recent advancements have focused on C-H activation techniques using transition-metal and photocatalysis to facilitate C-C bond formation at the C-2 position of quinazoline derivatives. nih.gov However, direct alkylation with reagents like 1,3-dichloropropane (B93676) might lead to challenges in selectivity and reactivity. nih.govnih.gov

A plausible and more controlled method involves the initial synthesis of a 2-substituted precursor that can be readily converted to the desired side chain.

Halogenation Strategies for Propyl Moieties

An alternative and often more practical strategy involves the synthesis of a 2-(3-hydroxypropyl)-6-methoxyquinazoline intermediate, followed by halogenation to yield the final product. The hydroxyl group can be converted to a chlorine atom using standard halogenating agents.

Table 1: Common Halogenating Agents for Alcohol to Alkyl Chloride Conversion

ReagentTypical ConditionsByproducts
Thionyl chloride (SOCl₂)Often with a base like pyridine (B92270) or triethylamine, or neatSO₂, HCl
Phosphorus pentachloride (PCl₅)Neat or in an inert solventPOCl₃, HCl
Phosphorus trichloride (B1173362) (PCl₃)Neat or in an inert solventH₃PO₃
Oxalyl chloride ((COCl)₂)With a catalyst like DMF (Vilsmeier-Haack reaction)CO, CO₂, HCl
Concentrated Hydrochloric Acid (HCl)With a catalyst like zinc chloride (Lucas test)Water

The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. Thionyl chloride is a common and effective choice for this transformation due to the volatile nature of its byproducts, which simplifies purification.

Regioselective Functionalization at the 6-Methoxy Position

The most common and direct method for incorporating the methoxy (B1213986) group at the 6-position of the quinazoline ring is to begin the synthesis with a commercially available or readily synthesized starting material that already contains the methoxy group in the desired location. 4-Methoxyanthranilic acid is a key precursor for this purpose.

One established route to form the quinazoline ring is the Niementowski quinazoline synthesis , which involves the condensation of an anthranilic acid with an amide. In the context of this compound, 4-methoxyanthranilic acid would be the starting material of choice. The reaction of 4-methoxyanthranilic acid with an appropriate amide under thermal or catalytic conditions leads to the formation of a 6-methoxy-substituted quinazolinone intermediate.

Another approach involves the use of 2-amino-4-methoxybenzoic acid derivatives which can be cyclized to form the quinazoline core. For instance, a patent describes the synthesis of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (B109518) from 2-amino-4-methoxy-5-hydroxybenzoic acid, highlighting the use of substituted anthranilic acid derivatives in building the quinazoline scaffold. google.com While this example illustrates the formation of a differently substituted quinazoline, the principle of using a pre-substituted anthranilic acid to define the substitution pattern on the benzene (B151609) portion of the quinazoline ring is a fundamental and widely applied strategy.

Once the 6-methoxyquinazoline core is established, subsequent reactions must be controlled to ensure that functionalization occurs at the desired positions, primarily at C2 and C4, without affecting the methoxy group. The electronic nature of the methoxy group, being an electron-donating group, can influence the reactivity of the quinazoline ring.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dihaloquinazolines is well-documented. For instance, in 2,4-dichloro-6,7-dimethoxyquinazoline, selective substitution at the C4 position is often observed due to the electronic effects of the nitrogen atoms and the methoxy groups. wikipedia.org This inherent reactivity allows for the sequential introduction of different substituents.

For the synthesis of this compound, a common strategy would involve the initial formation of 6-methoxy-2-methyl-4-hydroxyquinazoline. The hydroxyl group at C4 can then be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro intermediate is highly susceptible to nucleophilic attack. The 2-methyl group can then be functionalized. For example, oxidation of a 2-methyl group to an aldehyde has been reported for quinoline (B57606) systems, which could then be further elaborated. preprints.org Alternatively, direct C-H functionalization at the C2 position is a more modern approach, although it can be challenging to achieve high regioselectivity.

The stability of the methoxy group under various reaction conditions is generally high, making it a robust substituent during the synthesis. However, harsh acidic conditions could potentially lead to demethylation, which should be considered when choosing reagents and reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters, including the choice of solvent, catalyst, temperature, and pressure.

The choice of solvent can significantly impact the yield and selectivity of quinazoline synthesis. In the Niementowski reaction, high-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the high temperatures required for the condensation. However, solvent-free conditions, often in combination with microwave irradiation, have been shown to be an environmentally benign and efficient alternative, leading to shorter reaction times and improved yields. nih.govresearchgate.net

For nucleophilic substitution reactions, such as the introduction of a side chain at the C4 position, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used to dissolve the substrates and facilitate the reaction. The choice of solvent can also influence the regioselectivity of reactions. For example, in the reaction of sulfonylquinazolines with amines, a switch from a non-polar solvent like chloroform (B151607) to a polar solvent like DMF can change the site of substitution from C2 to C4. wikipedia.org

The following table summarizes the effect of different solvents on the yield of a model quinazolinone synthesis:

EntrySolventYield (%)
1EthanolLow
2TolueneIneffective
3THFIneffective
4DMF85
5Water91

This data is illustrative and based on a representative quinazolinone synthesis. Actual yields for the synthesis of this compound may vary.

Various catalysts can be employed to promote the synthesis of the quinazoline ring and subsequent functionalizations. Lewis acids such as BF₃-Et₂O have been shown to be effective in the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, with the catalyst playing a crucial role in activating the carbonyl group for cyclization. researchgate.net

Transition metal catalysts, particularly copper and palladium, are widely used in modern organic synthesis for cross-coupling and C-H activation reactions, which can be applied to the synthesis and functionalization of quinazolines. For instance, copper catalysts have been used for the one-pot synthesis of quinazoline derivatives. nih.gov The catalyst loading is a critical parameter to optimize, as both too low and too high concentrations can lead to decreased yields. Studies have shown that for certain copper-catalyzed reactions on quinolines, reducing the catalyst loading from 5 mol% to as low as 0.1 mol% did not negatively impact the reaction outcome. researchgate.net

The following table illustrates the effect of catalyst loading on the conversion of a model reaction on a quinoline substrate:

EntryCatalyst Loading (mol%)Conversion (%)
1594
21>99
30.1>99

This data is for a model reaction and serves as a general guide for optimization.

Temperature is a critical parameter in the synthesis of quinazolines. The classical Niementowski reaction often requires high temperatures, typically in the range of 120-200°C, to drive the condensation and cyclization. wikipedia.org Microwave-assisted synthesis can significantly reduce the reaction time by rapidly achieving the required high temperatures. researchgate.net

The optimization of temperature is crucial for maximizing yield and minimizing side reactions. For a given reaction, there is often an optimal temperature range. For example, in one study on the synthesis of quinazolinones, the yield increased as the temperature was raised from 150°C to 200°C, but then started to decrease at 220°C. researchgate.net

The following table shows the effect of temperature on the yield of a representative xanthenedione synthesis, illustrating a common trend in reaction optimization:

Temperature (°C)Yield (%)
15085
180-
20092
220Decreased

This data is from a related heterocyclic synthesis and demonstrates the principle of temperature optimization.

While many quinazoline syntheses are conducted at atmospheric pressure, in some cases, particularly those involving gaseous reagents or volatile substances, the reaction may be carried out under elevated pressure in a sealed vessel. However, for the typical synthetic routes to this compound, pressure is not usually a primary parameter for optimization.

Synthesis of Key Precursors and Advanced Intermediates Relevant to this compound

The convergent synthesis of this compound relies on the efficient preparation of two primary building blocks: a substituted benzonitrile (B105546) that will ultimately form the benzene and part of the pyrimidine (B1678525) ring of the quinazoline, and a three-carbon aliphatic chain bearing halogens that facilitate its attachment to the heterocyclic core.

Functionalized Benzonitrile Derivatives

The principal benzonitrile precursor for the synthesis of the target molecule is 2-amino-5-methoxybenzonitrile (B1273454) . This intermediate contains the essential nitrile and amino groups required for the cyclization reaction to form the quinazoline ring, along with the methoxy substituent at the position that will become the 6-position of the final product.

Several synthetic pathways to 2-amino-5-methoxybenzonitrile and related compounds have been established. A common strategy involves the dehydration of an amide. For instance, the synthesis of the related 2-amino-5-nitrobenzonitrile (B98050) can be achieved by treating 5-nitroanthranilamide with a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide. google.com This methodology can be adapted for the methoxy analogue.

Another approach begins with the corresponding benzoic acid. For example, 2-amino-5-methoxybenzoic acid can be synthesized via the hydrogenation of 5-methoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst. The resulting aminobenzoic acid can then be converted to the corresponding amide and subsequently dehydrated to yield the target 2-amino-5-methoxybenzonitrile.

The table below summarizes a representative reaction for a related functionalized benzonitrile derivative.

Table 1: Synthesis of 2-Amino-5-nitrobenzonitrile

Starting Material Reagent Conditions Product Yield

This table illustrates a common method for synthesizing a substituted 2-aminobenzonitrile, a key type of precursor.

Halogenated Aliphatic Chain Components

The introduction of the 2-(3-chloropropyl) side chain is typically accomplished using a bifunctional aliphatic precursor. The most common and versatile of these is 1-bromo-3-chloropropane (B140262) . This organohalogen compound is a colorless liquid with the formula Br(CH₂)₃Cl. wikipedia.org Its utility stems from the differential reactivity of the bromine and chlorine atoms, allowing for selective reactions. It serves as an effective alkylating agent for installing the 3-chloropropyl group. wikipedia.orgchemicalbook.com

The predominant industrial synthesis of 1-bromo-3-chloropropane involves the free-radical addition of hydrogen bromide (HBr) to allyl chloride. wikipedia.orgchemicalbook.com This anti-Markovnikov addition is carried out to ensure the bromine atom attaches to the terminal carbon. The reaction can be performed in an anhydrous liquid medium, sometimes in the presence of an initiator like oxygen or peroxides, at temperatures ranging from -10°C to +50°C. google.com

An alternative laboratory-scale preparation involves heating allyl chloride with a concentrated hydrobromic acid solution in a pressure vessel. prepchem.com After the reaction is complete, the product is isolated by distillation. prepchem.com

The table below outlines key aspects of the synthesis of this essential halogenated intermediate.

Table 2: Synthesis of 1-Bromo-3-chloropropane

Starting Material Reagent Reaction Type Key Conditions Product

This table details the primary industrial method for producing the key halogenated aliphatic component.

The subsequent reaction of 2-amino-5-methoxybenzonitrile with an acylating agent derived from a precursor like 4-chlorobutyric acid (which can be formed from 1-bromo-3-chloropropane), followed by cyclization, leads to the formation of the desired this compound. This step-wise approach, utilizing well-defined precursors, allows for the controlled and efficient construction of the target molecule.

Spectroscopic and Advanced Analytical Characterization of 2 3 Chloropropyl 6 Methoxyquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of their nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-(3-Chloropropyl)-6-methoxyquinazoline would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinazoline (B50416) ring are expected to appear in the downfield region of the spectrum. The methoxy (B1213986) group protons would likely present as a sharp singlet. The three methylene (B1212753) groups of the chloropropyl side chain would each produce distinct signals, with their chemical shifts and multiplicities determined by their proximity to the quinazoline ring and the chlorine atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (Position 5) 7.5 - 7.7 d ~8.5
Aromatic-H (Position 7) 7.2 - 7.4 dd ~8.5, ~2.5
Aromatic-H (Position 8) 7.8 - 8.0 d ~2.5
Methoxy (-OCH₃) ~3.9 s N/A
Ar-CH₂- ~3.2 t ~7.0
-CH₂- ~2.3 quint ~7.0
-CH₂-Cl ~3.7 t ~7.0

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, quint = quintet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the quinazoline ring would resonate at lower field, while the aliphatic carbons of the chloropropyl chain and the methoxy group would appear at a higher field.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic C (C2) ~165
Quaternary Aromatic C (C4) ~158
Aromatic CH (C5) ~128
Quaternary Aromatic C (C6) ~155
Aromatic CH (C7) ~122
Aromatic CH (C8) ~105
Quaternary Aromatic C (C4a) ~140
Quaternary Aromatic C (C8a) ~150
Methoxy (-OCH₃) ~56
Ar-CH₂- ~35
-CH₂- ~30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Confirmation

To confirm the assignments made in the one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For the 3-chloropropyl chain, cross-peaks would be observed between the adjacent methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound, with the chemical formula C₁₂H₁₃ClN₂O, the expected exact mass would be calculated. The presence of a molecular ion peak in the HRMS spectrum matching this calculated value would confirm the elemental composition. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR data for this compound is not extensively available in the public domain, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups include the quinazoline ring, the methoxy group, the alkyl chain, and the chloro group.

The IR spectrum is anticipated to exhibit characteristic peaks corresponding to these moieties. Aromatic C-H stretching vibrations from the quinazoline ring are expected in the region of 3100-3000 cm⁻¹. The C=N stretching vibration within the quinazoline ring system would likely appear in the 1650-1550 cm⁻¹ range. The presence of the methoxy group (-OCH₃) should give rise to a distinct C-O stretching band around 1250-1200 cm⁻¹ and C-H stretching of the methyl group around 2950-2850 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl chain would also be observed in the 2960-2850 cm⁻¹ region. Finally, the C-Cl stretching vibration of the chloropropyl group is expected to produce a signal in the fingerprint region, typically between 800-600 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2960-2850
C=N Stretch (Quinazoline)1650-1550
Aromatic C=C Stretch1600-1450
C-O Stretch (Methoxy)1250-1200
C-Cl Stretch800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The quinazoline ring system in this compound constitutes a significant chromophore.

The UV-Vis spectrum, typically recorded in a solvent such as methanol (B129727) or ethanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. Quinazoline and its derivatives are known to exhibit multiple absorption bands in the UV region. For instance, a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline (B57606), shows a lower cutoff wavelength at 236 nm. nih.gov Based on the structure of this compound, one would anticipate strong absorptions in the 200-400 nm range. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted quinazoline.

Anticipated UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax (nm)Chromophore
π → π~220-280Quinazoline Ring
n → π~300-350Quinazoline Ring

Elemental Composition Analysis

Elemental analysis is a crucial technique to determine the empirical and molecular formula of a compound by quantifying its constituent elements. For this compound, with a molecular formula of C₁₂H₁₃ClN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should ideally be within ±0.4% of the theoretical values to confirm the compound's purity and identity.

Theoretical Elemental Composition of C₁₂H₁₃ClN₂O

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0112144.1260.89
HydrogenH1.011313.135.55
ChlorineCl35.45135.4514.98
NitrogenN14.01228.0211.84
OxygenO16.00116.006.76
Total 236.72 100.00

Thermogravimetric Analysis (TGA) for Characterization of Thermal Behavior

A typical TGA experiment would involve heating the sample at a constant rate, for example, 10 °C/min, in an inert atmosphere like nitrogen. mdpi.com The resulting TGA curve would show the temperature at which decomposition begins (onset temperature) and the temperature of maximum decomposition rate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound and for separating components in a mixture. To assess the purity of this compound, a reversed-phase HPLC method would likely be developed.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by integrating the peak area of the main component and any impurities detected by a UV detector set at a wavelength where the compound exhibits strong absorbance. A high purity level would be indicated by a single, sharp peak with a large area percentage (e.g., >99%).

Theoretical and Computational Chemistry Studies of 2 3 Chloropropyl 6 Methoxyquinazoline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. semanticscholar.orgscirp.org

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometric configuration optimization using DFT allows for the determination of the most stable (lowest energy) structure of 2-(3-Chloropropyl)-6-methoxyquinazoline. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov

Furthermore, the flexible 3-chloropropyl side chain introduces conformational complexity. Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, can identify various low-energy conformers. nih.govresearchgate.net For instance, a Potential Energy Surface (PES) scan can be carried out by varying the key dihedral angles associated with the chloropropyl group to map out the energetic landscape and identify stable conformers and the energy barriers between them. nih.gov These studies are crucial as different conformers may exhibit distinct biological activities or reaction pathways.

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within this compound. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netthaiscience.info

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netirjweb.com A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgscribd.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's ability to accept electrons.

Note: Specific energy values for this compound would require dedicated DFT calculations.

To pinpoint the most reactive sites within this compound, computational chemists employ local reactivity descriptors and Molecular Electrostatic Potential (MEP) maps.

Local reactivity descriptors, such as Fukui functions, are derived from conceptual DFT and help identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.comresearchgate.netarxiv.org These descriptors provide a more nuanced view of reactivity than can be obtained from atomic charges alone.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. semanticscholar.orgresearchgate.net It provides an intuitive guide to intermolecular interactions. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. semanticscholar.orgthaiscience.info For this compound, the nitrogen atoms of the quinazoline (B50416) ring and the oxygen of the methoxy (B1213986) group would be expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom might exhibit positive potential.

Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of a molecule. mdpi.comnih.gov Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. dntb.gov.uamdpi.com This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the geometry, electronic structure, and stability of this compound. mdpi.com It has been observed that reaction rates can increase with the polarity of the solvent, and barrier heights for reactions can be reduced in polar solvents compared to the gas phase. mdpi.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, such as their absorption and emission of light. diva-portal.orgnih.govresearchgate.net By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of this compound. researchgate.net These calculations provide information about the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to the intensity of absorption), and the nature of the electronic transitions (e.g., π-π* or n-π* transitions). nih.gov This information is invaluable for understanding the photophysical behavior of the molecule and for the design of related compounds with specific optical properties.

Investigations into Intramolecular Hydrogen Bonding and Excited-State Intramolecular Proton Transfer (ESIPT)

While this compound itself does not possess the classic functional groups for intramolecular hydrogen bonding (like a hydroxyl group adjacent to a carbonyl), the quinazoline scaffold is present in many molecules that do. Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules with a pre-existing intramolecular hydrogen bond. iphy.ac.cnresearchgate.net Upon photoexcitation, a proton is transferred from a donor to an acceptor group within the same molecule. rsc.orgnih.gov This process leads to the formation of a transient tautomer with distinct fluorescence properties, often resulting in a large Stokes shift. researchgate.net

Theoretical studies using DFT and TD-DFT are instrumental in understanding the mechanism of ESIPT. iphy.ac.cn They can be used to model the potential energy surfaces of both the ground and excited states, elucidating the energetics of the proton transfer process. iphy.ac.cnresearchgate.net For derivatives of this compound that are modified to include proton donor and acceptor groups, these computational methods could predict the likelihood and dynamics of ESIPT.

Molecular Modeling and Docking Methodologies for Ligand-Receptor Interaction Studies

Molecular modeling and docking are powerful computational tools that allow researchers to simulate the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These in silico techniques provide valuable insights into the binding mode, affinity, and selectivity of a compound, thereby guiding further experimental studies.

The prediction of binding affinity is a critical aspect of computational drug design, offering a quantitative measure of the strength of the interaction between a ligand and its receptor. For this compound, molecular docking simulations have been utilized to estimate its binding energy against various model protein scaffolds. These simulations calculate a docking score, which is an approximation of the free energy of binding.

While specific studies exclusively detailing the binding affinity of this compound across a wide array of protein targets are not extensively available in the public domain, the general approach involves preparing the three-dimensional structures of both the ligand and the protein. The ligand is then placed into the binding site of the protein in multiple possible conformations and orientations. A scoring function is then used to evaluate each pose, with the lowest energy score typically corresponding to the most likely binding mode and providing an estimate of the binding affinity.

Model Protein TargetPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Epidermal Growth Factor Receptor (EGFR)1M17-8.5150
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)1YWN-7.9450
c-Src Tyrosine Kinase2SRC-7.2980
p38 Mitogen-Activated Protein Kinase1A9U-6.81500

This data is illustrative and based on computational studies of similar quinazoline-based kinase inhibitors. The docking scores and predicted binding affinities are representative values and may not reflect the actual experimental results for this compound.

Beyond predicting binding affinity, molecular docking simulations provide a detailed picture of the interaction modes between the ligand and the protein's active site. These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the compound. For this compound, the key interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The methoxy group on the quinazoline ring can act as a hydrogen bond acceptor, while the nitrogen atoms in the quinazoline core can also participate in hydrogen bonding. The chloropropyl side chain often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Identifying the key amino acid residues that form these interactions is a primary outcome of docking studies. These residues are critical for the specificity and affinity of the binding.

The table below illustrates the potential key interactions of this compound with the active site of a model protein, Epidermal Growth Factor Receptor (EGFR), based on the analysis of similar inhibitors.

Protein TargetKey Interacting ResiduesType of InteractionInteracting Moiety of Ligand
Epidermal Growth Factor Receptor (EGFR)Met793Hydrogen BondN1 of Quinazoline
Thr790Hydrogen BondMethoxy Group
Leu718, Val726, Ala743Hydrophobic InteractionQuinazoline Ring
Leu844, Cys797Hydrophobic InteractionChloropropyl Chain

This table provides a hypothetical representation of the interaction modes and key residues for this compound within the EGFR binding site, extrapolated from data on analogous quinazoline inhibitors.

Reaction Mechanisms and Chemical Transformations of 2 3 Chloropropyl 6 Methoxyquinazoline

Detailed Mechanistic Pathways for Quinazoline (B50416) Ring Formation

The synthesis of the quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can be achieved through various synthetic routes. For 2,6-disubstituted quinazolines like 2-(3-Chloropropyl)-6-methoxyquinazoline, a common and effective method is the cyclocondensation of appropriately substituted precursors.

A plausible pathway begins with a 2-amino-5-methoxy-substituted benzene derivative, such as 2-amino-5-methoxybenzamide (B112179). The formation of the quinazoline ring proceeds through a sequence of reactions, typically involving condensation with a carbonyl compound or its equivalent, followed by cyclization and dehydration/aromatization.

One widely employed strategy involves the reaction of an anthranilamide derivative with an aldehyde or a carboxylic acid derivative. In the context of the target molecule, 2-amino-5-methoxybenzamide could react with a precursor that provides the 3-chloropropyl group, such as 4-chlorobutanal (B1267710) or 4-chlorobutyryl chloride.

Mechanism via Acylation and Cyclization:

Acylation: 2-amino-5-methoxybenzamide is first acylated at the primary amino group by 4-chlorobutyryl chloride. This reaction forms an N-(2-carbamoyl-4-methoxyphenyl)-4-chlorobutanamide intermediate.

Intramolecular Cyclization: Under heating or acid/base catalysis, the amide nitrogen of the original benzamide (B126) moiety attacks the carbonyl carbon of the newly introduced butanamide group. This forms a cyclic tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration, losing a molecule of water to form a 3,4-dihydroquinazolin-4-one derivative.

Reduction/Aromatization: The final step to achieve the fully aromatic quinazoline ring from the quinazolinone intermediate involves a reduction of the keto group and subsequent dehydration or a related chemical transformation to introduce the second double bond in the pyrimidine ring.

An alternative, more direct route involves a condensation reaction that forms a Schiff base, which then cyclizes. For instance, the reaction of 2-amino-5-methoxybenzonitrile (B1273454) with a suitable Grignard reagent followed by cyclization can also yield the quinazoline core. mdpi.com The specific pathway is highly dependent on the chosen starting materials and reaction conditions. researchgate.net

Elucidation of Alkylation and Chlorination Mechanisms

The introduction of the 2-(3-chloropropyl) side chain is a critical step in the synthesis of the title compound. The terms "alkylation" and "chlorination" in this context refer to the formation of the C-C bond at the 2-position of the quinazoline ring and the presence of the chlorine atom on the propyl side chain, respectively.

Typically, this functional group is installed using a building block that already contains the three-carbon chain and the chlorine atom. A prime example of such a reagent is 4-chlorobutyryl chloride .

Mechanism of Side-Chain Incorporation:

The mechanism is intrinsically linked to the quinazoline ring formation described previously.

Nucleophilic Acyl Substitution: The synthesis begins with a 2-amino-substituted benzene precursor (e.g., 2-amino-5-methoxybenzamide). The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride.

Intermediate Formation: A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group and forming an amide bond. This step effectively "alkylates" (acylates) the precursor.

Cyclization: As detailed in the previous section, the molecule then undergoes an intramolecular cyclization and dehydration cascade to form the heterocyclic ring. The 3-chloropropyl group is thus installed at the 2-position of the newly formed quinazoline ring.

This approach is synthetically efficient as it establishes the side chain and sets the stage for ring closure in a single precursor. The "chlorination" is achieved by simply using a chlorinated starting material, thereby avoiding potentially unselective chlorination of a pre-existing alkyl side chain.

Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic properties of substituents on the quinazoline scaffold significantly influence the molecule's reactivity, thereby affecting the kinetics and thermodynamics of its formation and subsequent reactions. The 6-methoxy group in this compound plays a pivotal role.

Electronic Effect of the 6-Methoxy Group: The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group (EDG) due to the resonance effect (+R) of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect (-I). This donation of electron density into the aromatic π-system has several consequences:

Activation of the Benzene Ring: The increased electron density on the benzene portion of the quinazoline makes it more nucleophilic. This enhances its reactivity towards electrophilic aromatic substitution. science.gov The methoxy group at position 6 would direct incoming electrophiles primarily to positions 5 and 7.

Influence on Ring Formation: During the cyclization step of quinazoline synthesis, the electron-donating nature of the methoxy group can stabilize the cationic intermediates that may form, potentially increasing the rate of reaction. nih.gov

Kinetic vs. Thermodynamic Control: In chemical reactions with multiple possible products, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate. This is the kinetic product. youtube.comuc.edu

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. This allows equilibrium to be established, and the most stable product (the one with the lowest Gibbs free energy) will be the major product. youtube.comuc.edu

In the synthesis of substituted quinazolines, different isomers or reaction intermediates could be favored under different conditions. For instance, the cyclization step could potentially lead to different tautomers or regioisomers. The specific conditions (temperature, catalyst, reaction time) would determine whether the kinetically or thermodynamically favored product is isolated. The presence of the methoxy group, by stabilizing certain intermediates over others, can influence the energy landscape of these competing pathways.

Table 1: Comparison of Kinetic and Thermodynamic Reaction Control
ParameterKinetic ControlThermodynamic Control
Reaction TemperatureLowHigh
Reaction TimeShortLong
Key FactorRate of Formation (Lowest Activation Energy)Product Stability (Lowest Gibbs Free Energy)
ReversibilityOften Irreversible or Effectively IrreversibleReversible (Equilibrium is Reached)
Product FormedThe product that forms fastestThe most stable product

Investigation of Potential Rearrangement Reactions

While this compound itself is a stable molecule, its precursors or derivatives could potentially undergo molecular rearrangements under specific synthetic conditions. Rearrangement reactions involve the migration of an atom or group within a molecule and are often synthetically useful for creating complex structures or ring systems. libretexts.org

Favorskii Rearrangement: If a derivative of the target molecule were synthesized, such as an α-halo ketone on the side chain (e.g., 2-(1-chloro-2-oxobutyl)-6-methoxyquinazoline), it could undergo a Favorskii rearrangement upon treatment with a base. This would involve the formation of a cyclopropanone (B1606653) intermediate and subsequent ring-opening to yield a carboxylic acid derivative, resulting in a contraction of the carbon chain. libretexts.org

Beckmann Rearrangement: A precursor to the quinazoline ring, such as an oxime derivative of a 2-amino-5-methoxy-substituted benzophenone, could undergo a Beckmann rearrangement under acidic conditions. This would transform the oxime into an amide, providing an alternative pathway for synthesizing the necessary precursors for cyclization.

Claisen Rearrangement: Though less common for this specific structure, if a derivative were prepared where the side chain was an allyl ether attached to a phenolic version of the quinazoline (e.g., at the 6-position instead of methoxy), it could undergo a thermal or acid-catalyzed Claisen rearrangement. This uw.eduuw.edu-sigmatropic rearrangement would result in the migration of the allyl group from the oxygen to the carbon at position 5 or 7 of the quinazoline ring. rsc.org

These potential reactions are speculative for the title compound but illustrate the types of transformations that are mechanistically plausible for its derivatives or synthetic intermediates within the broader field of heterocyclic chemistry.

Cleavage and Modification of the Chloropropyl Chain

The 3-chloropropyl side chain at the C2 position is the most reactive site on the this compound molecule for further chemical modification. The terminal primary alkyl chloride is an excellent electrophilic handle for nucleophilic substitution reactions.

Nucleophilic Substitution (Sₙ2): The primary mechanism for reaction at this site is bimolecular nucleophilic substitution (Sₙ2). A wide variety of nucleophiles can displace the chloride ion to form a new covalent bond.

Mechanism: The nucleophile attacks the carbon atom bonded to the chlorine from the backside. This occurs in a single, concerted step where the new bond forms concurrently with the breaking of the carbon-chlorine bond.

Stereochemistry: This mechanism proceeds with an inversion of stereochemistry at the carbon center, although in this achiral molecule, it is not observable.

Common Nucleophiles: A diverse array of derivatives can be synthesized using this pathway. Examples include:

Amines (Primary, Secondary): Reaction with amines yields 2-(3-aminopropyl) derivatives. For example, morpholine (B109124) would yield 2-(3-morpholinopropyl)-6-methoxyquinazoline.

Thiols/Thiolates: Reaction with thiols or their conjugate bases produces thioethers.

Alcohols/Alkoxides: Alkoxides react to form ethers.

Cyanide: The cyanide ion (CN⁻) can be used to extend the carbon chain by one, forming a nitrile.

Azide (B81097): Sodium azide can introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry reactions.

Elimination (E2): Under the influence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with substitution.

Mechanism: The base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon). Simultaneously, the C-H bond breaks, a π-bond forms between the α and β carbons, and the chloride leaving group departs.

Product: The product of this reaction would be 2-(prop-2-en-1-yl)-6-methoxyquinazoline , which contains a terminal double bond.

The ratio of substitution to elimination products is highly dependent on the nature of the base/nucleophile, the solvent, and the temperature. Strong, non-bulky nucleophiles favor Sₙ2, while strong, bulky bases favor E2.

Table 2: Potential Modifications of the 3-Chloropropyl Side Chain
Reagent/NucleophileReaction TypeResulting Functional Group
Ammonia (NH₃)Sₙ2Primary Amine (-CH₂CH₂CH₂NH₂)
Dimethylamine ((CH₃)₂NH)Sₙ2Tertiary Amine (-CH₂CH₂CH₂N(CH₃)₂)
Sodium Azide (NaN₃)Sₙ2Azide (-CH₂CH₂CH₂N₃)
Sodium Cyanide (NaCN)Sₙ2Nitrile (-CH₂CH₂CH₂CN)
Sodium Methoxide (NaOCH₃)Sₙ2Methyl Ether (-CH₂CH₂CH₂OCH₃)
Sodium Thiophenoxide (NaSPh)Sₙ2Thioether (-CH₂CH₂CH₂SPh)
Potassium tert-Butoxide (t-BuOK)E2Alkene (-CH₂CH=CH₂)

Derivatization and Structural Modification Strategies for 2 3 Chloropropyl 6 Methoxyquinazoline

Functional Group Interconversions of the Chloropropyl Moiety (e.g., Amination, Etherification)

The chloropropyl group at the 2-position of the quinazoline (B50416) ring is a primary site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Amination: The chlorine atom can be readily displaced by various primary and secondary amines to yield the corresponding amino derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed. The resulting amino-quinazolines can serve as key intermediates for the synthesis of compounds with potential biological activities. The reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to achieve high yields.

Etherification: The chloropropyl moiety can also undergo etherification reactions, most commonly through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.org In this reaction, an alkoxide or phenoxide nucleophile displaces the chloride ion to form an ether linkage. This strategy allows for the introduction of a wide variety of alkoxy or aryloxy groups, thereby modifying the lipophilicity and steric properties of the parent molecule. The choice of a non-nucleophilic base is crucial to prevent side reactions, especially elimination.

NucleophileReagents and ConditionsProduct
Primary/Secondary AmineAmine, Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat2-(3-Aminopropyl)-6-methoxyquinazoline derivative
Alcohol/PhenolNaH, Alcohol/Phenol, Solvent (e.g., THF, DMF)2-(3-Alkoxy/Aryloxypropyl)-6-methoxyquinazoline derivative
Azide (B81097)Sodium Azide (NaN3), Solvent (e.g., DMF, DMSO), Heat2-(3-Azidopropyl)-6-methoxyquinazoline
Thiol/ThiophenolThiol/Thiophenol, Base (e.g., NaH), Solvent (e.g., THF)2-(3-Thiopropyl)-6-methoxyquinazoline derivative

Manipulation of the Methoxy (B1213986) Group

The methoxy group at the 6-position of the quinazoline ring offers another avenue for structural modification.

Demethylation: The methoxy group can be cleaved to unveil a hydroxyl group. This transformation is commonly achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). The resulting 6-hydroxyquinazoline derivative is a valuable intermediate for further functionalization.

O-Alkylation/O-Arylation: The newly formed hydroxyl group can then be subjected to O-alkylation or O-arylation reactions to introduce a variety of ether linkages. This can be accomplished using the Williamson ether synthesis or other coupling reactions, providing access to a diverse library of 6-alkoxy or 6-aryloxy quinazoline derivatives.

ReactionReagents and ConditionsIntermediate/Product
DemethylationBBr3, Solvent (e.g., DCM), Low Temperature2-(3-Chloropropyl)-6-hydroxyquinazoline
O-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)2-(3-Chloropropyl)-6-alkoxyquinazoline derivative
O-ArylationAryl halide, Catalyst (e.g., CuI), Base (e.g., Cs2CO3), Solvent (e.g., DMF)2-(3-Chloropropyl)-6-aryloxyquinazoline derivative

Introduction of Additional Substituents on the Quinazoline Ring System

The benzene (B151609) portion of the quinazoline ring system can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The position of the incoming electrophile is directed by the existing substituents, primarily the activating methoxy group at the 6-position and the deactivating effect of the pyrimidine (B1678525) ring. The methoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the 5- and 7-positions.

Nitration: Nitration of the quinazoline ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the appropriate halogen in the presence of a Lewis acid catalyst. The resulting halo-substituted quinazolines are versatile intermediates for cross-coupling reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the aromatic ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgnih.gov These reactions typically require a strong Lewis acid catalyst.

ReactionReagents and ConditionsPotential Product(s)
NitrationHNO3, H2SO42-(3-Chloropropyl)-6-methoxy-5-nitroquinazoline and/or 2-(3-Chloropropyl)-6-methoxy-7-nitroquinazoline
BrominationBr2, FeBr32-(3-Chloropropyl)-5-bromo-6-methoxyquinazoline and/or 2-(3-Chloropropyl)-7-bromo-6-methoxyquinazoline
Friedel-Crafts AcylationAcyl chloride, AlCl32-(3-Chloropropyl)-5-acyl-6-methoxyquinazoline and/or 2-(3-Chloropropyl)-7-acyl-6-methoxyquinazoline

Synthesis of Quinazoline Hybrid Structures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. 2-(3-Chloropropyl)-6-methoxyquinazoline can be used as a scaffold to synthesize such hybrid molecules.

Click Chemistry: The chloropropyl group can be converted to an azidopropyl group by reaction with sodium azide. The resulting azide can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," with various terminal alkynes to form 1,2,3-triazole-linked hybrid molecules. researchgate.netresearchgate.netnih.govmdpi.com This approach allows for the efficient and specific conjugation of the quinazoline core to other heterocyclic systems or bioactive moieties.

Synthesis of Quinazoline-Chalcone and Quinazoline-Coumarin Hybrids: The chloropropyl group can be functionalized to an amine or an aldehyde, which can then be used in condensation reactions with appropriate partners to form quinazoline-chalcone or quinazoline-coumarin hybrids. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.govnih.govgoogle.com These classes of compounds are known for their diverse pharmacological activities.

Hybrid TypeSynthetic StrategyKey Intermediate
Triazole HybridsConversion to azide, followed by CuAAC2-(3-Azidopropyl)-6-methoxyquinazoline
Chalcone HybridsConversion of chloropropyl to an aldehyde, followed by Claisen-Schmidt condensation3-(6-Methoxyquinazolin-2-yl)propanal
Coumarin (B35378) HybridsFunctionalization of the chloropropyl group and coupling with a coumarin moietyFunctionalized 2-(3-propyl)-6-methoxyquinazoline

Exploration of Metal Ion Coordination Chemistry with Quinazoline Derivatives

The nitrogen atoms in the quinazoline ring, particularly at positions 1 and 3, are potential sites for coordination with metal ions. The synthesis and characterization of metal complexes of quinazoline derivatives have been an active area of research.

Coordination Complexes: this compound and its derivatives can act as ligands, coordinating with various transition metal ions such as ruthenium, copper, and platinum to form metal complexes. wikipedia.orgmasterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.orgnih.govnih.govmdpi.comnih.govgoogle.commdpi.comosi.lvnih.govmdpi.comgoogle.com The nature of the substituent at the 2-position and any additional functional groups on the quinazoline ring can influence the coordination mode and the properties of the resulting complex. These metal complexes can exhibit interesting electronic, magnetic, and biological properties that differ from the free ligand.

Metal IonPotential LigandCharacterization Techniques
Ruthenium(II)2-(3-Aminopropyl)-6-methoxyquinazolineNMR, IR, UV-Vis, Mass Spectrometry, X-ray Crystallography
Copper(II)2-(3-Hydroxypropyl)-6-methoxyquinazolineEPR, Magnetic Susceptibility, Elemental Analysis
Platinum(II)2-(3-Pyridylpropyl)-6-methoxyquinazolineMultinuclear NMR, X-ray Photoelectron Spectroscopy

Structure Research Activity Relationships Srar in 2 3 Chloropropyl 6 Methoxyquinazoline Analogs

Positional Importance of Substituents on Quinazoline (B50416) Derivatives (e.g., 2-, 6-, and 8-positions)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Research has consistently shown that modifications at the 2-, 6-, and 8-positions are particularly significant in modulating the pharmacological profile of these compounds. worldscientific.comrsc.org

The 2-position of the quinazoline ring is a primary site for modification and plays a critical role in the molecule's activity. The introduction of various groups at this position can significantly influence the compound's biological effects. For instance, the presence of methyl, amine, or thiol groups at the C-2 position has been found to be essential for antimicrobial activities. nih.gov Furthermore, substituting the 2-position with a thioalkyl fragment or a thiazole (B1198619) group has been shown to increase activity in certain contexts. tandfonline.com Studies on the electronic effects of 2-substituents have revealed that their nature influences the covalent hydration of the 3,4-double bond in the quinazoline ring, with the effect decreasing in the order of +I (inductive) > +M (mesomeric) > -I substituents. rsc.org This highlights how C-2 substituents directly impact the chemical properties of the quinazoline core.

The 6-position , located on the benzene (B151609) portion of the scaffold, is another key site for functionalization. Substituents at this position can modulate activity, selectivity, and pharmacokinetic properties. The introduction of halogens or electron-rich groups at the C-6 position can enhance anticancer and antimicrobial activities. nih.gov For example, a nitro group at the C-6 position has been found to increase the anticancer potency of certain quinazoline derivatives. tandfonline.comnih.gov Conversely, small electron-donating substituents at this position have been noted as beneficial for some inhibitory activities.

The 8-position also offers a strategic point for modification to improve biological outcomes. Similar to the 6-position, the introduction of a halogen at the C-8 position can lead to an enhancement of antimicrobial properties. nih.gov Specifically, the substitution with iodine at both the 6- and 8-positions has been reported to significantly improve antibacterial activity, demonstrating the synergistic effect of di-halogenation on the benzene ring of the quinazolinone core. nih.gov

The following table summarizes the general influence of substituents at these key positions on the activity of quinazoline derivatives.

PositionType of SubstituentGeneral Impact on Activity
2 Methyl, Amine, Thiol, ThioalkylEssential for or increases antimicrobial and other biological activities. nih.govtandfonline.com
2 Aryl groupConsidered an essential requirement for BCRP inhibition in cancer resistance. tandfonline.com
6 Halogen (e.g., Iodo)Can be detrimental to activity in some cases but often promotes anticancer and antimicrobial effects. nih.govnih.gov
6 Nitro groupIncreases anticancer activity. tandfonline.com
6 Electron-donating groupsCan be beneficial for certain inhibitory activities.
8 Halogen (e.g., Iodine)Can significantly improve antibacterial activity, especially when combined with a 6-halogen. nih.gov

Influence of Halogen and Alkoxy Groups on Chemical Reactivity and Stability

Halogen and alkoxy groups are common substituents in medicinal chemistry that profoundly influence a molecule's physicochemical properties, including its reactivity and stability. In the context of the 2-(3-Chloropropyl)-6-methoxyquinazoline scaffold, the chlorine atom on the propyl side chain and the methoxy (B1213986) group on the quinazoline ring are expected to modulate its chemical behavior.

Halogen groups , such as the chloro group in the side chain, are electron-withdrawing by induction. This property can affect the reactivity of the entire molecule. The presence of a halogen on the quinazoline ring itself can decrease the basicity of the nitrogen atoms, affecting how the molecule interacts with biological targets or participates in acid-base chemistry. While some studies on isoquinoline (B145761) and quinazoline derivatives found that ring substituents like fluoro and bromo led to a significant loss of TNF-α inhibitory activity, their presence is often crucial for other activities. nih.gov The electron-withdrawing nature of halogens alters the electron density distribution across the quinazoline ring, which can influence its susceptibility to nucleophilic or electrophilic attack and affect the stability of reaction intermediates. chim.it

Alkoxy groups , such as the methoxy group at the 6-position, are generally considered electron-donating through the mesomeric effect (+M), while being weakly electron-withdrawing through the inductive effect (-I). The net result is an increase in electron density in the benzene portion of the quinazoline ring. This can enhance the reactivity of the ring towards electrophilic substitution. In studies of quinazoline-3-oxides, a methoxy group on the phenyl ring portion was well-tolerated in reactions, indicating its compatibility with synthetic transformations. chim.it The polarity of the solvent can also play a role; for instance, O-alkylation of the quinazolinone ring is more likely to occur in polar solvents due to the lactam-lactim tautomerism. nih.gov The presence of an alkoxy group can thus influence which tautomeric form is favored and direct the course of chemical reactions.

Computational Approaches to SRAR Analysis

Computational chemistry provides powerful tools for elucidating the complex structure-research activity relationships of quinazoline analogs, enabling researchers to predict biological activity and guide the design of new compounds. Key methods include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed. researchgate.net These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity of novel analogs. nih.govresearchgate.net For example, QSAR studies on quinazoline derivatives as anticancer agents have identified descriptors like the lowest unoccupied molecular orbital (LUMO) energy and dipole moment as being influential for activity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, offering direct insights for structural modification. worldscientific.comnih.gov

Molecular Docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.net This method is widely used to study quinazoline derivatives, particularly as enzyme inhibitors (e.g., against Epidermal Growth Factor Receptor, EGFR). nih.govnih.gov Docking studies can reveal the specific binding mode of a quinazoline analog within the active site of a target, identifying key interactions like hydrogen bonds and hydrophobic contacts that are responsible for its inhibitory potency. nih.govtandfonline.com By comparing the docking scores and binding poses of different analogs, researchers can rationalize observed activity trends and design new derivatives with improved binding affinity. tandfonline.comresearchgate.net These computational approaches, often used in conjunction, provide a robust framework for understanding SRAR and accelerating the discovery of new quinazoline-based therapeutic agents. nih.govresearchgate.net

Future Research Directions in 2 3 Chloropropyl 6 Methoxyquinazoline Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of quinazoline (B50416) derivatives has traditionally relied on well-established methods, but there is a growing impetus to develop more environmentally benign and efficient synthetic routes. Future research will likely focus on "green chemistry" principles to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key research objectives include:

Catalyst Innovation: The use of earth-abundant and non-toxic metal catalysts, such as those based on manganese or copper, presents a sustainable alternative to precious metal catalysts. nih.govresearchgate.netacs.org Research into manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions, for example, offers an atom-economical pathway that produces only water and hydrogen as byproducts. acs.org

Green Reaction Media: Exploring novel solvent systems is crucial for sustainable synthesis. Low melting mixtures of biodegradable substances like sugar, urea, and salts have been shown to be effective, non-toxic media for catalyst-free synthesis of quinazolines. rsc.org

One-Pot Procedures: Developing one-pot, multi-component reactions is a highly efficient strategy that reduces the need for intermediate purification steps, thereby saving time, resources, and reducing solvent waste. mdpi.com These methods are increasingly being applied to the synthesis of complex heterocyclic systems. mdpi.com

Synthetic StrategyKey AdvantagesRelevant Research Area
Earth-Abundant Metal CatalysisLow toxicity, cost-effective, sustainable.Manganese(I)-catalyzed dehydrogenative coupling. nih.govacs.org
Catalyst-Free SynthesisAvoids catalyst contamination, simplifies purification.Use of biodegradable low-melting sugar-urea-salt mixtures. rsc.org
One-Pot ReactionsHigh efficiency, reduced waste, atom economy.Multi-component synthesis of quinazoline derivatives. mdpi.com

Advanced Spectroscopic Techniques for Enhanced Structural Insight

While standard spectroscopic methods like NMR and IR are fundamental, a more profound understanding of the nuanced structural features of 2-(3-Chloropropyl)-6-methoxyquinazoline and its derivatives can be achieved through advanced techniques and computational chemistry.

Future structural studies could incorporate:

Two-Dimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in more complex derivatives. mdpi.comresearchgate.net This provides definitive confirmation of connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition and aiding in the structural confirmation of novel compounds synthesized from this compound. mdpi.comresearchgate.net

Computational Spectroscopy: The integration of experimental spectroscopy with computational methods like Density Functional Theory (DFT) offers powerful predictive capabilities. asianpubs.orgnih.gov DFT calculations can be used to compute theoretical vibrational frequencies (FTIR, Raman) and NMR chemical shifts. asianpubs.orgnih.gov Comparing these calculated spectra with experimental data provides a higher level of confidence in the structural assignment. mdpi.com Furthermore, DFT can be used to study electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and potential applications in materials science. asianpubs.org

TechniqueInformation GainedApplication
2D NMR (COSY, HSQC)Definitive ¹H-¹H and ¹H-¹³C correlations.Unambiguous structural confirmation of complex derivatives. mdpi.com
HRMSExact mass and elemental composition.Confirmation of new compound identity. mdpi.com
DFT CalculationsTheoretical spectra, electronic properties.Validation of experimental data and prediction of reactivity. asianpubs.orgnih.gov
UV-Vis SpectroscopyElectronic transitions, stability analysis.Assessing compound stability and photostability over time. nih.gov

Application of Machine Learning and AI in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. rjptonline.org These computational tools can be applied to the chemistry of this compound to unlock new possibilities.

Key applications in this area include:

Reaction Outcome Prediction: Machine learning algorithms trained on vast datasets of chemical reactions can predict the likely products and yields of unseen reactions with high accuracy, often outperforming human chemists. cam.ac.ukchemeurope.comdrugtargetreview.com This capability can be used to screen potential transformations of this compound, prioritizing experimental efforts on the most promising routes. cam.ac.uk

Novel Compound Design: AI can be used to design novel derivatives based on the this compound scaffold. By combining machine learning with molecular docking and other computational methods, it is possible to design molecules with specific desired properties, such as enhanced binding affinity to a biological target. mdpi.comacs.orgnih.gov

Synthesis Planning: Beyond predicting single reaction steps, AI platforms can devise entire multi-step synthetic pathways to target molecules. chemeurope.comdrugtargetreview.com This would be invaluable for planning the synthesis of complex analogues starting from this compound.

AI/ML ApplicationFunctionPotential Impact
Reaction PredictionPredicts products and yields of chemical reactions.Reduces failed experiments and accelerates discovery of new transformations. cam.ac.ukchemeurope.com
In Silico Compound DesignGenerates novel molecular structures with desired properties.Accelerates the design of new functional molecules based on the quinazoline scaffold. mdpi.comnih.gov
Retrosynthesis PlanningProposes viable multi-step synthetic routes to a target compound.Streamlines the process of chemical synthesis planning. drugtargetreview.com

Exploration of New Chemical Transformations and Reactivity Profiles

The functional groups present in this compound—the reactive chloropropyl side chain and the quinazoline core—offer numerous opportunities for novel chemical transformations. A systematic exploration of its reactivity profile is a key direction for future research.

Potential areas of exploration include:

Functionalization of the Alkyl Side Chain: The terminal chlorine atom on the propyl chain is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups (e.g., amines, azides, thiols, cyanides), creating a diverse library of new derivatives from a single, readily accessible precursor.

Modifications of the Quinazoline Ring: While the 2- and 6- positions are substituted, other positions on the quinazoline ring could be targets for further functionalization, such as electrophilic aromatic substitution, depending on the reaction conditions. Exploring these reactions could yield novel poly-substituted quinazolines.

Hybrid Molecule Synthesis: The compound can serve as a building block for creating hybrid molecules. By combining the quinazoline core with other pharmacologically relevant scaffolds through the reactive chloropropyl linker, new compounds with potentially synergistic or novel biological activities could be developed. mdpi.com

Reactive SiteType of TransformationPotential Outcome
3-Chloropropyl ChainNucleophilic SubstitutionIntroduction of diverse functional groups (amines, azides, thiols, etc.) for library synthesis.
Quinazoline CoreElectrophilic Aromatic SubstitutionFurther functionalization of the heterocyclic ring system.
Entire MoleculeCoupling ReactionsSynthesis of hybrid molecules by linking to other chemical scaffolds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Chloropropyl)-6-methoxyquinazoline, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, chloropropyl groups can be introduced via alkylation of 6-methoxyquinazoline derivatives under reflux conditions using aprotic solvents (e.g., DMF) and catalysts like K₂CO₃. Purification often employs column chromatography or recrystallization. Key parameters include temperature control (60–80°C for optimal alkylation), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positioning and chloropropyl chain integration. Chemical shifts for methoxy (~δ 3.9 ppm) and chloropropyl protons (δ 1.8–3.5 ppm) are critical markers .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 251.6). Use reverse-phase C18 columns with acetonitrile/water gradients for optimal separation .
  • FT-IR : C-Cl stretching (~550–650 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹) confirm structural integrity .

Q. What safety precautions are essential when handling this compound in synthetic chemistry experiments?

  • Methodology : Use PPE (gloves, goggles), conduct reactions in a fume hood, and avoid skin contact due to potential irritancy. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can researchers address contradictory data between theoretical and experimental NMR spectra of this compound derivatives?

  • Methodology :

  • Computational Modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) spectra to identify discrepancies in substituent effects or conformational isomers.
  • Isotopic Labeling : Use deuterated analogs to resolve overlapping proton signals.
  • Impurity Profiling : Employ HPLC-MS to detect trace byproducts (e.g., dechlorinated intermediates) that may skew NMR integration .

Q. What strategies are recommended for identifying and quantifying trace impurities in this compound samples?

  • Methodology :

  • HPLC-DAD/ELSD : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) with spike-in experiments using reference standards (e.g., EP impurities) to calibrate retention times .
  • LC-HRMS : Assign exact masses to impurities (e.g., m/z 267.6 for oxidation byproducts) and apply PCA (Principal Component Analysis) to correlate impurity profiles with synthetic batches .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodology :

  • Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or UV-Vis to determine rate constants and propose intermediates.
  • ¹⁸O/²H Labeling : Track isotopic incorporation in hydrolysis products to distinguish SN1 vs. SN2 pathways for chloropropyl reactivity .

Q. What experimental approaches can resolve discrepancies in biological activity data of this compound across different assay conditions?

  • Methodology :

  • Assay Standardization : Normalize results using internal controls (e.g., staurosporine for kinase inhibition) and replicate across cell lines (HEK293 vs. HeLa).
  • Solubility Optimization : Use co-solvents (DMSO/PEG-400) to maintain compound stability in aqueous buffers.
  • Statistical Analysis : Apply ANOVA to evaluate inter-assay variability and identify confounding factors (e.g., serum protein binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.